2,2-Dibromoethanamine
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Overview
Description
2,2-Dibromoethanamine is an organic compound with the molecular formula C2H5Br2N It is a derivative of ethanamine where two hydrogen atoms are replaced by bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromoethanamine can be synthesized through the bromination of ethanamine. The reaction typically involves the use of bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is carried out in a solvent like dichloromethane at room temperature to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromoethanamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can react with alkenes or alkynes in the presence of a catalyst to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted ethanamines depending on the nucleophile used.
Oxidation: Products may include corresponding oxo compounds or carboxylic acids.
Reduction: Products include reduced amines or hydrocarbons.
Scientific Research Applications
2,2-Dibromoethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of other brominated compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-dibromoethanamine involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a reactive intermediate in organic synthesis. It can also interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diiodoethanamine
- 2,2,2-Triiodoethanamine
- 2,2-Dichloroethanamine
Comparison
2,2-Dibromoethanamine is unique due to the presence of two bromine atoms, which impart specific reactivity and propertiesThe bromine atoms make it more reactive in certain substitution and addition reactions compared to its chloro analog, while it is less reactive than its iodo analog .
Properties
Molecular Formula |
C2H5Br2N |
---|---|
Molecular Weight |
202.88 g/mol |
IUPAC Name |
2,2-dibromoethanamine |
InChI |
InChI=1S/C2H5Br2N/c3-2(4)1-5/h2H,1,5H2 |
InChI Key |
WLRXFHDCVUUTBF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)Br)N |
Origin of Product |
United States |
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